molecular formula C18H17NO2 B11847266 [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol CAS No. 84666-27-3

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol

Cat. No.: B11847266
CAS No.: 84666-27-3
M. Wt: 279.3 g/mol
InChI Key: TYOCDPLSOOIQRJ-UHFFFAOYSA-N
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Description

(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are well-regarded for their biological activities and have been extensively studied for their potential use in pharmaceuticals, organic electronics, and as intermediates in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol typically involves the Povarov reaction, also known as the aza-Diels-Alder reaction. This reaction is a cycloaddition between an aromatic amine, an aromatic aldehyde, and a functionalized alkyne. For instance, an equimolar mixture of aromatic amines and aromatic aldehydes is refluxed in the presence of a catalyst such as indium(III) chloride in toluene. After the initial reaction, 2-ethynylaniline is added, and the mixture is refluxed further to yield the quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives, including (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (6-Methoxy-2-(p-tolyl)quinolin-4-yl)carboxylic acid.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline scaffold.

    Camptothecin: An anticancer drug with a quinoline-based structure.

Uniqueness

(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and p-tolyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

84666-27-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

[6-methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol

InChI

InChI=1S/C18H17NO2/c1-12-3-5-13(6-4-12)18-9-14(11-20)16-10-15(21-2)7-8-17(16)19-18/h3-10,20H,11H2,1-2H3

InChI Key

TYOCDPLSOOIQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)CO

Origin of Product

United States

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